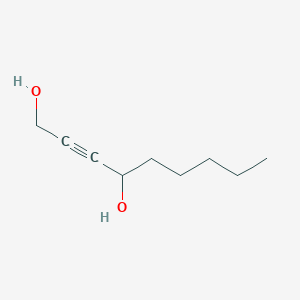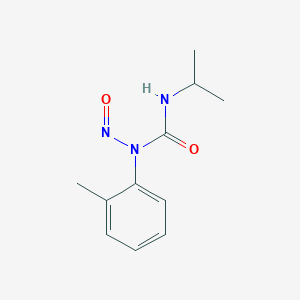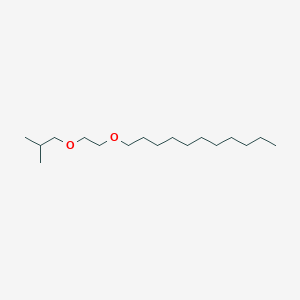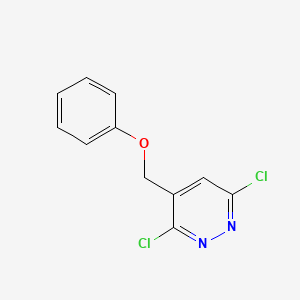![molecular formula C16H20Se B14331168 [(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene CAS No. 106288-34-0](/img/structure/B14331168.png)
[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a pentamethylcyclopentadienyl group attached to a benzene ring through a selenium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene typically involves the reaction of pentamethylcyclopentadienyl lithium with selenium dichloride, followed by the addition of phenyl lithium. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Reduced selenium-containing compounds.
Substitution: Substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of [(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene involves its interaction with various molecular targets and pathways. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can act as a ligand, forming complexes with metal ions and affecting their reactivity and stability.
Comparaison Avec Des Composés Similaires
[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene can be compared with other similar compounds, such as:
(Pentamethylcyclopentadienyl)trimethylsilane: Similar in structure but contains silicon instead of selenium.
(Pentamethylcyclopentadienyl)phenylselenium: Contains a phenyl group attached to selenium instead of a benzene ring.
(Pentamethylcyclopentadienyl)selenium chloride: Contains a chloride group attached to selenium.
These comparisons highlight the unique structural and chemical properties of this compound, particularly its potential for diverse applications in various scientific fields.
Propriétés
Numéro CAS |
106288-34-0 |
|---|---|
Formule moléculaire |
C16H20Se |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)selanylbenzene |
InChI |
InChI=1S/C16H20Se/c1-11-12(2)14(4)16(5,13(11)3)17-15-9-7-6-8-10-15/h6-10H,1-5H3 |
Clé InChI |
ZOPRESPSVLEWEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C1C)C)(C)[Se]C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


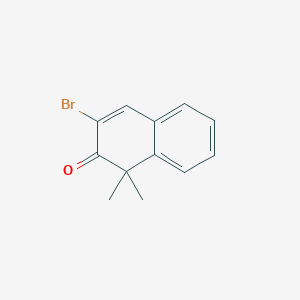
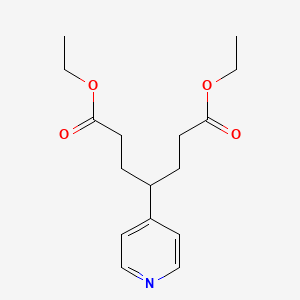
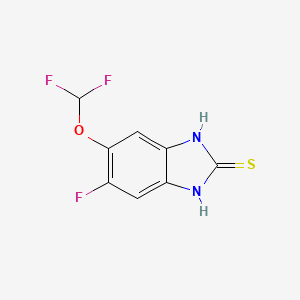
![9-(Propan-2-yl)-10-sulfanylidenedihydro-2H,6H-10lambda~5~-[1,3,2]diazaphosphinino[2,1-b][1,3,2]oxazaphosphinine-6,8(7H,9H,10H)-dione](/img/structure/B14331129.png)
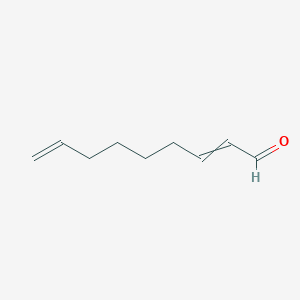
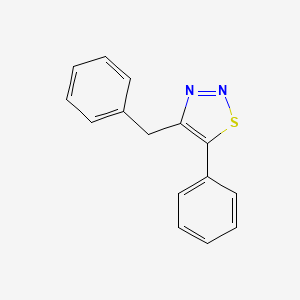
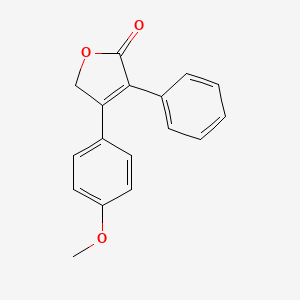
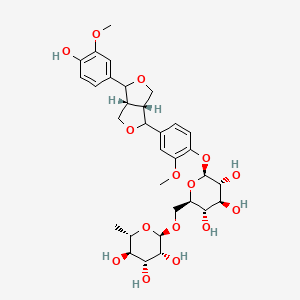
![Octahydro-3H-pyrrolo[1,2-a]azepin-3-one](/img/structure/B14331152.png)
